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molecular formula C13H9N5O4 B8486494 3-(5-Nitrofuran-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide CAS No. 61621-20-3

3-(5-Nitrofuran-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B8486494
M. Wt: 299.24 g/mol
InChI Key: NQURNQGVKIVJEC-UHFFFAOYSA-N
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Patent
US04093812

Procedure details

Stir 2.3 g of 3-(5-nitro-2-furyl)-1-(2-pyridyl)pyrazole-4-carbonitrile with 4.4 ml of concentrated sulfuric acid for 15 hours at from 35° to 40° C. Pour the resulting solution onto 75 g of ice and water; separate the formed precipitate and wash it with water until it is no longer acid to obtain a 97% yield of 3-(5-nitro-2-furyl)-1-(2-pyridyl)pyrazole-4-carboxamide [m.p. 249.5° to 250.5° C (from dimethylformamide/methanol)].
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[O:8][C:7]([C:9]2[C:13]([C:14]#[N:15])=[CH:12][N:11]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=3)[N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].S(=O)(=O)(O)[OH:23]>O>[N+:1]([C:4]1[O:8][C:7]([C:9]2[C:13]([C:14]([NH2:15])=[O:23])=[CH:12][N:11]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=3)[N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C#N)C1=NC=CC=C1
Name
Quantity
4.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
75 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate the formed precipitate
WASH
Type
WASH
Details
wash it with water until it

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C(=O)N)C1=NC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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